molecular formula C18H13NO2 B8709520 5,6-Diphenyl-pyridine-2-carboxylic acid

5,6-Diphenyl-pyridine-2-carboxylic acid

Cat. No.: B8709520
M. Wt: 275.3 g/mol
InChI Key: GQNSDDBWRPCRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diphenyl-pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring phenyl substituents at the 5- and 6-positions of the pyridine ring. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler pyridinecarboxylic acids. The acyl chloride method, as employed in the synthesis of methyl esters of related pyridinecarboxylic acids , could be adapted for introducing phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

5,6-diphenylpyridine-2-carboxylic acid

InChI

InChI=1S/C18H13NO2/c20-18(21)16-12-11-15(13-7-3-1-4-8-13)17(19-16)14-9-5-2-6-10-14/h1-12H,(H,20,21)

InChI Key

GQNSDDBWRPCRHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Substituents CAS Number Key Functional Features
5,6-Diphenyl-pyridine-2-carboxylic acid Phenyl (5,6-positions) Not provided Enhanced steric bulk, potential π-π stacking
6-Phenylpyridine-2-carboxylic acid Phenyl (6-position) 39774-28-2 Moderate lipophilicity, planar structure
6-Oxo-1,6-dihydropyridine-2-carboxylic acid Oxo (6-position), dihydropyridine 19621-92-2 Enol-keto tautomerism, metal coordination
6-(2-Methoxyphenyl)pyridine-2-carboxylic acid Methoxyphenyl (6-position) 887976-03-6 Electron-donating methoxy group, solubility modulation
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid Chloro (5-position), oxo (6-position) 103997-21-3 Electrophilic chloro substituent, tautomerism

Key Structural Insights :

  • Electronic Effects : Methoxy or chloro substituents (e.g., in 6-(2-methoxyphenyl) or 5-chloro derivatives) alter electron density, impacting acidity (pKa) and coordination behavior .
Physicochemical Properties
  • Solubility : The diphenyl derivative is expected to exhibit lower aqueous solubility than 6-hydroxypicolinic acid () or 6-oxo derivatives due to increased hydrophobicity.
  • Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs, but substituents modulate acidity. For example, electron-withdrawing groups (e.g., chloro in 5-chloro-6-oxo derivative ) may lower pKa compared to electron-donating methoxy groups .
  • Tautomerism: Unlike 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which exhibits enol-keto tautomerism , the diphenyl variant’s rigid aromatic structure likely suppresses such equilibria.

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